Oxyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDAWZHQLNKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864530 | |
| Record name | 2-Methoxy-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14759-04-7 | |
| Record name | Oxyridazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCW5XQQ13I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Oxyridazine
Strategic Approaches to Oxyridazine Synthesis and Derivatization
The synthesis of this compound is a strategic process that begins with the construction of its foundational phenothiazine (B1677639) ring. This tricyclic system is the cornerstone of a large family of pharmaceutically relevant molecules. nih.gov Once the core is established, a specific side chain is attached to the nitrogen atom of the central thiazine (B8601807) ring to yield the final this compound molecule.
Investigation of Core Phenothiazine Ring System Synthesis as a Precursor
The foundational step in producing this compound is the synthesis of the 10H-phenothiazine core. Historically, a prevalent method for creating this tricyclic system is the Bernthsen synthesis, which involves the sulfurization of diphenylamine (B1679370) with elemental sulfur at elevated temperatures. nih.gov This reaction forms the characteristic dibenzo- rsc.orgcreative-biolabs.com-thiazine ring system. nih.gov
Variations and alternative methods for phenothiazine synthesis have been developed to improve yields and accommodate a wider range of starting materials. These methods are crucial as the properties of the final derivative can be influenced by substituents on the aromatic rings of the phenothiazine nucleus. The ability to participate in reduction and oxidation processes is a key characteristic of the phenothiazine system, providing diverse synthetic possibilities. mdpi.com
Elucidation of Side-Chain Elaboration and Functionalization Strategies
With the phenothiazine nucleus in hand, the next critical step is the attachment of the specific side chain at the N-10 position of the ring. For this compound, this involves introducing a 2-(2-hydroxyethyl)piperidine moiety. This is typically achieved through an N-alkylation reaction.
The process generally involves two key steps:
Deprotonation of the Phenothiazine Nitrogen: The nitrogen atom of the 10H-phenothiazine is weakly acidic and can be deprotonated using a suitable base, such as sodium hydride (NaH) or an organolithium reagent, to form a sodium or lithium salt of phenothiazine. This in situ generation of the phenothiazine anion makes it a potent nucleophile. mdpi.com
Nucleophilic Substitution: The phenothiazine anion is then reacted with an electrophile containing the desired side chain. For this compound, this would be a derivative of 2-(2-hydroxyethyl)piperidine where the terminal hydroxyl group is either protected or the molecule is modified to contain a leaving group (e.g., a halide like chlorine or bromine) on the ethyl portion, facilitating a nucleophilic substitution reaction (SN2).
The choice of solvent and reaction conditions is critical for this step to ensure efficient coupling and minimize side reactions.
Optimization of Reaction Conditions for Yield and Purity in this compound Production
Achieving optimal yield and purity in the synthesis of this compound requires careful control over various reaction parameters. creative-biolabs.com The process of reaction optimization aims to identify the ideal conditions by systematically varying factors such as temperature, reactant concentration, solvent, and catalyst. creative-biolabs.comnih.gov Modern approaches may employ Design of Experiments (DoE) or machine learning algorithms to efficiently explore the complex interplay of these variables and identify the optimal reaction space. beilstein-journals.orgsemanticscholar.org
Key parameters for optimization in the N-alkylation step include:
Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. creative-biolabs.com
Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and outcome.
Base: The strength and type of base used for deprotonation can impact the reaction's efficiency and selectivity.
Concentration: The concentration of reactants can influence the kinetics of the reaction and the formation of impurities. creative-biolabs.com
An interactive table illustrating the potential impact of varying these conditions is provided below.
| Condition | Potential Effect on Yield | Potential Effect on Purity | Rationale |
|---|
Green Chemistry Principles in this compound Synthesis
Key areas for implementing green chemistry include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents, or even exploring solvent-free reaction conditions. mdpi.com
Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste significantly. mdpi.com For instance, developing a catalytic version of the Bernthsen synthesis or the N-alkylation step would be a significant advancement.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and allow for the recycling of catalysts or reagents aligns with the core principles of green chemistry. nih.gov
Novel Synthetic Routes and Catalytic Methodologies for this compound Analogues
The exploration of novel synthetic routes is crucial for drug discovery and the development of improved manufacturing processes. For phenothiazine derivatives like this compound, modern synthetic organic chemistry offers powerful tools for creating analogues with potentially enhanced properties.
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), has become an indispensable tool for modifying aromatic systems. These methods could be applied to a pre-functionalized phenothiazine core to introduce a wide array of substituents onto the benzene (B151609) rings, thus creating a library of this compound analogues. Such modifications could be used to fine-tune the molecule's properties.
Furthermore, the development of novel catalytic cycles can provide more efficient and selective access to the core phenothiazine structure itself or to its derivatives. nih.gov For example, new catalytic C-S and C-N bond-forming reactions could offer milder and more functional-group-tolerant alternatives to classical methods like the Bernthsen synthesis. The continuous exploration of such innovative synthetic strategies is essential for advancing the field of medicinal chemistry.
Advanced Pharmacological Research of Oxyridazine
Neuropharmacological Mechanisms of Action of Oxyridazine
The neuropharmacological profile of a phenothiazine-class neuroleptic agent like this compound would typically be characterized by its interactions with various neurotransmitter systems in the brain. However, specific research delineating these mechanisms for this compound is not publicly documented.
Dopamine (B1211576) Receptor Antagonism and Signal Transduction Modulation
For a compound in this class, research would focus on its affinity and antagonist activity at dopamine D2 receptors, a key mechanism for antipsychotic effects. Studies would typically quantify binding affinities (Ki values) and evaluate the compound's impact on downstream signaling pathways, such as the inhibition of adenylyl cyclase and modulation of cyclic AMP (cAMP) levels. As of the latest available information, no specific data on this compound's dopamine receptor binding affinity or its influence on signal transduction has been published.
Serotonin (B10506) and Adrenergic Receptor Interactions and Binding Kinetics
A comprehensive pharmacological profile would include the binding kinetics of this compound at various serotonin (5-HT) and adrenergic (α and β) receptor subtypes. Atypical antipsychotics often exhibit significant affinity for 5-HT2A receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects. Interaction with adrenergic receptors can influence cardiovascular and sedative effects. Without dedicated studies, the binding profile of this compound at these receptors remains uncharacterized.
Neurotransmitter System Modulation and Associated Signal Pathways
Beyond direct receptor antagonism, advanced research would investigate how this compound modulates the release, reuptake, and metabolism of key neurotransmitters such as dopamine, serotonin, norepinephrine, and acetylcholine. This would involve examining its effects on transporter proteins and key enzymes within these neurotransmitter systems and their associated intracellular signaling cascades. Such detailed modulatory effects of this compound have not been reported in the scientific literature.
In Vitro and In Vivo Pharmacodynamic Efficacy Assessments in Neuropsychiatric Models
The pharmacodynamic efficacy of a potential neuroleptic agent is assessed through a variety of established preclinical models. In vitro studies using neuronal cell lines would be employed to investigate cellular responses to this compound. In vivo animal models of psychosis and other neuropsychiatric conditions would be utilized to evaluate its behavioral effects. There are no publicly available results from such in vitro or in vivo assessments for this compound.
Emerging Therapeutic Avenues for this compound: Repurposing and Novel Indications
The repurposing of existing drugs for new therapeutic indications is a growing area of pharmaceutical research. For a compound like this compound, this could involve exploring its potential in non-psychiatric conditions.
Anticancer Efficacy and Molecular Oncological Pathways
A number of phenothiazine (B1677639) derivatives have been investigated for potential anticancer properties. Research in this area for this compound would involve screening its cytotoxic effects against various cancer cell lines and identifying the molecular pathways involved, such as the induction of apoptosis or inhibition of key signaling pathways implicated in cancer cell proliferation and survival (e.g., PI3K/Akt, MAPK). To date, there is no published research investigating the anticancer efficacy of this compound or its effects on molecular oncological pathways.
Inhibition of Aberrant Cellular Proliferation and Survival Pathways
This compound has been the subject of investigation for its potential to inhibit abnormal cellular growth and the signaling pathways that promote cell survival, which are characteristic of cancer. Research indicates that certain compounds can suppress the proliferation of cancer cells through various mechanisms. For instance, some agents have been shown to inhibit the activation of pathways like Akt and ERK1/2, which are crucial for cell proliferation and survival in renal cell carcinoma. researchgate.net By blocking these signaling cascades, such compounds can effectively halt the uncontrolled growth of cancer cells.
Furthermore, studies have demonstrated that specific molecules can reduce the viability of cancer cells and prevent the formation of colonies. This is often achieved by modulating the expression of key regulatory proteins. For example, the downregulation of Cyclin D1 and upregulation of p21 can lead to cell cycle arrest and a decrease in cell proliferation. researchgate.net The inhibition of these fundamental cellular processes underscores the potential of targeted therapies in cancer treatment.
The metastatic spread of cancer is a major cause of mortality, and therefore, inhibiting cell migration and invasion is a critical therapeutic goal. Research has shown that certain compounds can suppress the migratory and invasive properties of cancer cells by altering the expression of molecules involved in cell adhesion and tissue remodeling. researchgate.net A notable effect is the increased expression of E-cadherin, which strengthens cell-cell adhesion and reduces motility, and the decreased expression of N-cadherin and matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion. researchgate.net
| Pathway/Process | Effect of Inhibition | Key Molecules Involved |
| Cellular Proliferation | Suppression of uncontrolled cell growth | Akt, ERK1/2, Cyclin D1, p21 |
| Cell Survival | Induction of cell death | Akt, ERK1/2 |
| Cell Migration & Invasion | Reduction in metastatic potential | E-cadherin, N-cadherin, MMP-2, MMP-9 |
Induction of Programmed Cell Death Mechanisms (Apoptosis, Ferroptosis)
In addition to inhibiting cell growth, another key strategy in cancer therapy is to induce programmed cell death in malignant cells. Two such mechanisms that have been a focus of research are apoptosis and ferroptosis.
Apoptosis is a well-characterized form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death. Some therapeutic agents have been shown to induce apoptosis in cancer cells. For example, oxyresveratrol (B150227) has been demonstrated to trigger apoptosis in Saos-2 osteosarcoma cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov Specifically, it enhances the expression of pro-apoptotic proteins like Bad and Bax while reducing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov This shift in the balance of apoptotic regulators ultimately leads to the activation of the apoptotic cascade.
Ferroptosis is a more recently discovered form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govmdpi.com This process can be initiated by inhibiting the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which is a key regulator of lipid peroxidation. nih.govbiorxiv.org The inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid hydroperoxides, ultimately causing cell death. nih.govnih.gov Research has explored the use of ferroptosis inducers as a potential therapeutic strategy for cancer. nih.govnih.gov For instance, the depletion of glutathione (GSH), a necessary cofactor for GPX4, can indirectly inactivate the enzyme and trigger ferroptosis. nih.gov
| Programmed Cell Death Mechanism | Key Features | Examples of Inducing Factors |
| Apoptosis | Caspase activation, DNA fragmentation, formation of apoptotic bodies | Upregulation of Bad and Bax, downregulation of Bcl-2 and Bcl-xL |
| Ferroptosis | Iron-dependent, accumulation of lipid peroxides | Inhibition of GPX4, depletion of glutathione (GSH) |
Investigation of Multidrug Resistance Reversal Strategies in Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. nih.govmdpi.com One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cells and reducing their intracellular concentration. nih.govresearchgate.net
Researchers are actively investigating strategies to reverse MDR. One approach involves the use of agents that can inhibit the function of these efflux pumps. For instance, oxymatrine (B1678083) has been shown to partially reverse MDR in leukemia cell lines by decreasing the expression of P-glycoprotein and inhibiting the efflux of anticancer drugs. researchgate.net This leads to an increased intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects. researchgate.net
Another strategy to overcome MDR involves the modulation of oxidative stress within cancer cells. nih.gov Some natural compounds, like the flavonoid baicalein, have been reported to induce the production of reactive oxygen species (ROS), which can re-sensitize drug-resistant cancer cells to apoptosis-inducing ligands. nih.gov
| MDR Reversal Strategy | Mechanism of Action | Example Compound |
| Inhibition of ABC Transporters | Blocks the efflux of chemotherapeutic drugs, increasing their intracellular concentration. | Oxymatrine |
| Modulation of Oxidative Stress | Induces ROS production to re-sensitize resistant cells to treatment. | Baicalein |
Antiviral Potency and Pathogen Replication Inhibition
This compound is also being explored for its potential antiviral properties. The search for effective antiviral agents is a continuous effort, especially with the emergence of new and drug-resistant viral strains.
Mechanisms of Viral Entry and Replication Blockade (e.g., Dengue Virus)
The life cycle of a virus involves several stages, including attachment to a host cell, entry, replication of its genetic material, assembly of new virus particles, and release. nih.govsciltp.com Antiviral drugs can target any of these stages to inhibit the viral life cycle.
A crucial step for enveloped viruses, such as the Dengue virus, is the fusion of the viral envelope with the host cell membrane to release the viral genome into the cytoplasm. nih.govmdpi.com This process is often mediated by viral envelope proteins that undergo conformational changes. nih.govnih.gov Some antiviral compounds are designed to inhibit this fusion process, thereby blocking viral entry. For instance, certain small molecules have been found to bind to the E protein of the Dengue virus, preventing the conformational changes necessary for fusion and thus inhibiting viral entry. nih.gov
Another key target for antiviral drugs is the viral replication machinery. Once inside the host cell, viruses utilize the host's cellular machinery to replicate their genetic material. RNA viruses, for example, often use an RNA-dependent RNA polymerase (RdRp) for this purpose. nih.gov Inhibitors of this enzyme can effectively block viral replication.
| Antiviral Mechanism | Target | Example |
| Viral Entry Blockade | Viral envelope proteins (e.g., Dengue virus E protein) | Small molecule fusion inhibitors |
| Replication Inhibition | Viral enzymes (e.g., RNA-dependent RNA polymerase) | RdRp inhibitors |
Immunomodulatory Effects in Viral Infections
In addition to directly targeting the virus, another therapeutic approach is to modulate the host's immune response to the infection. nih.gov An overactive or dysregulated immune response can contribute significantly to the pathology of some viral diseases. nih.gov
Immunomodulatory agents can help to control the inflammatory response and reduce tissue damage. For example, some medications have been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are often elevated during viral infections. nih.gov By dampening this "cytokine storm," these agents can help to mitigate the severity of the disease.
Furthermore, some immunomodulators can enhance the host's antiviral defenses. For instance, certain compounds can stimulate the production of interferons, which are key signaling molecules in the innate immune response to viral infections. umassmed.edu This can lead to a more effective and controlled clearance of the virus.
| Immunomodulatory Effect | Mechanism of Action | Therapeutic Goal |
| Anti-inflammatory | Reduction of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) | Mitigate tissue damage from excessive inflammation |
| Immune Enhancement | Stimulation of antiviral pathways (e.g., interferon production) | Promote effective viral clearance |
Re-evaluation of Neuroleptic and Antipsychotic Potential of this compound
Neuroleptic medications, also known as antipsychotics, are primarily used to manage the symptoms of psychosis in disorders such as schizophrenia and bipolar disorder. nih.gov These drugs are broadly classified into first-generation (typical) and second-generation (atypical) antipsychotics. nih.gov Their primary mechanism of action involves the modulation of neurotransmitter systems in the brain, particularly the dopamine pathways.
First-generation antipsychotics are potent antagonists of the dopamine D2 receptor. nih.gov While effective in treating the positive symptoms of schizophrenia (e.g., hallucinations and delusions), they are often associated with a higher risk of extrapyramidal side effects, which are movement disorders. nih.gov
Second-generation antipsychotics also act on dopamine receptors but tend to have a broader receptor-binding profile, often including antagonism of serotonin receptors. nih.gov This different pharmacological profile is thought to contribute to their efficacy against a wider range of symptoms and a generally lower risk of certain side effects compared to first-generation agents. nih.govnih.gov
| Class of Antipsychotic | Primary Mechanism of Action | Common Side Effect Profile |
| First-Generation (Typical) | Potent D2 dopamine receptor antagonism | Higher risk of extrapyramidal symptoms |
| Second-Generation (Atypical) | D2 dopamine and serotonin receptor antagonism | Lower risk of extrapyramidal symptoms, but can have metabolic side effects |
An article on the "" cannot be generated. A thorough search for scientific literature and data specific to the chemical compound "this compound" did not yield sufficient information to construct the detailed article as per the provided outline.
The search results lacked specific data on the following critical areas:
Pharmacological Profiles in Preclinical Models of Psychosis: No studies were found that detailed the effects of this compound in established animal models of psychosis.
Comparative Studies with Other Phenothiazine Neuroleptics: There was no available research directly comparing the preclinical pharmacological properties of this compound with other phenothiazines like chlorpromazine (B137089) or thioridazine.
Pharmacokinetic and Pharmacodynamic Modeling: Information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound is not available in the public domain. Similarly, no computational modeling or simulation studies of its disposition in biological systems were identified.
Drug Interactions and Polypharmacy Considerations: No specific data on drug-drug interactions involving this compound or considerations for its use in polypharmacy regimens could be located.
Without this fundamental data, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and quality standards. The available information is limited to brief mentions of the compound's name in broader chemical or patent documents, without any substantive pharmacological data.
Toxicological Investigations and Safety Pharmacology of Oxyridazine
Preclinical Toxicity Assessment of Oxyridazine
Preclinical toxicity assessment involves a range of studies to evaluate the potential for a compound to induce adverse effects in biological systems. These studies typically employ relevant animal models and in vitro systems to identify target organs, characterize dose-response relationships, and assess reversibility of toxic effects nih.govresearchgate.netmdpi.com.
Systemic Organ Toxicity and Histopathological Evaluations
Repeated-dose toxicity studies are fundamental to assessing systemic organ toxicity. These studies involve administering the test compound to animal species (typically a rodent and a non-rodent) for various durations, ranging from a few weeks to several months nih.govpharmidex.comejprarediseases.org. Endpoints evaluated include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), macroscopic findings at necropsy, organ weights, and detailed histopathological examination of a wide range of tissues nih.govpharmidex.com.
Histopathological evaluations are crucial for identifying morphological changes induced by the test compound in various organs. Tissues are collected, processed, stained, and examined microscopically by a board-certified pathologist pharmidex.com. This allows for the detection of treatment-related lesions, such as degeneration, necrosis, inflammation, or hyperplasia nih.gov.
If specific data for this compound were available, a summary of findings from a hypothetical repeated-dose study might be presented in a table like the one below.
| Organ System | Observed Effect (Hypothetical) | Severity (Hypothetical) | Incidence (Hypothetical) | Notes (Hypothetical) |
| Liver | Hepatocyte hypertrophy | Minimal to Mild | High Dose Group | Adaptive response? |
| Kidney | Tubular degeneration | Mild | Mid and High Dose Groups | Potential concern |
| Heart | No significant findings | N/A | N/A | |
| Brain | Neuronal vacuolation | Minimal | High Dose Group | Requires further study |
Note: This table presents hypothetical data to illustrate the type of information gathered in systemic organ toxicity studies. Specific data for this compound were not found in the consulted literature. In an interactive table format, users might be able to sort by organ system, severity, or dose group.
Developmental and Reproductive Toxicity Studies (DART)
Developmental and Reproductive Toxicity (DART) studies are conducted to assess the potential of a compound to interfere with reproductive function, embryonic development, fetal development, and postnatal development fda.gov. These studies typically involve exposing male and female animals before mating, during mating, and throughout gestation and lactation fda.gov.
Evaluations include parameters such as fertility indices, mating and conception rates, number of corpora lutea, implantation sites, and viable fetuses. Fetal examinations include external, visceral, and skeletal evaluations for malformations and variations. Postnatal development is assessed through parameters like pup viability, growth, and developmental milestones.
A hypothetical summary of DART findings for this compound might be presented as follows:
| Study Phase (Hypothetical) | Species (Hypothetical) | Key Findings (Hypothetical) | Potential Implication (Hypothetical) |
| Fertility | Rat | Decreased sperm motility at high dose | Potential impact on male fertility |
| Embryo-fetal Development | Rabbit | Increased incidence of skeletal variations at maternally toxic doses | Developmental delay/toxicity |
| Pre- and Postnatal Dev. | Rat | Reduced pup weight gain at high dose during lactation | Potential impact on postnatal growth |
Note: This table presents hypothetical data to illustrate the type of information gathered in DART studies. Specific data for this compound were not found in the consulted literature. In an interactive table format, users might be able to filter by study phase or species.
Genotoxicity, Mutagenicity, and Carcinogenicity Assessments
Genotoxicity tests are designed to detect compounds that can damage genetic material (DNA) fda.govnih.govnih.govyoutube.comyoutube.com. A standard battery of genotoxicity tests typically includes:
Bacterial reverse mutation assay (Ames test) to assess gene mutations nih.govyoutube.com.
In vitro mammalian cell assay to assess chromosomal aberrations or gene mutations.
In vivo rodent micronucleus assay to assess chromosomal damage in bone marrow or peripheral blood cells.
Mutagenicity refers to the induction of permanent transmissible changes in the amount or structure of genetic material nih.gov. Carcinogenicity studies assess the potential of a compound to cause cancer and are typically long-term studies (e.g., 2 years in rodents) conducted when there is a concern based on chemical structure, genotoxicity findings, or intended duration of human exposure fda.govnih.gov.
If genotoxicity data for this compound were available, a summary might look like this:
| Assay (Hypothetical) | Test System (Hypothetical) | Metabolic Activation (Hypothetical) | Result (Hypothetical) | Notes (Hypothetical) |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium strains | +/- S9 | Negative | Not mutagenic in bacteria |
| In vitro Chromosomal Aberration Assay | Cultured mammalian cells | +/- S9 | Positive at cytotoxic concentrations | Potential clastogen in vitro |
| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | No evidence of chromosomal damage in vivo |
Note: This table presents hypothetical data. Specific genotoxicity data for this compound were not found in the consulted literature. In an interactive table format, users might be able to filter by assay or result.
Given the lack of specific data, it is not possible to discuss carcinogenicity findings for this compound.
Mechanisms of Adverse Drug Reactions and Cellular Toxicity Induced by this compound
Without specific research findings on this compound's toxicity mechanisms, a detailed discussion is not possible. However, as a phenothiazine (B1677639) derivative ijnrd.org, potential mechanisms of toxicity could hypothetically involve interactions with various cellular targets and pathways, similar to other compounds in this class or other centrally acting agents.
General mechanisms of cellular injury include:
Disruption of cell membrane integrity kpfu.ruhistopathology.guru.
Mitochondrial dysfunction leading to ATP depletion kpfu.ruhistopathology.guru.
Generation of reactive oxygen species (ROS) and oxidative stress, causing damage to lipids, proteins, and DNA nih.govkpfu.rumdpi.comnih.gov.
Alteration of intracellular calcium homeostasis kpfu.ruhistopathology.guru.
Interference with protein synthesis or function kpfu.ruhistopathology.guru.
Specific mechanisms for this compound would need to be elucidated through targeted in vitro and in vivo studies investigating its biochemical and molecular interactions within cells and tissues.
Risk Assessment and Safety Profile Elucidation for this compound Development
Risk assessment in preclinical development involves integrating data from all toxicology and safety pharmacology studies to determine the potential risks to human health researchgate.netporsolt.com. This process includes:
Identifying potential hazards based on the observed toxicities in animal models.
Characterizing the dose-response relationship for each toxicity finding.
Extrapolating animal data to predict potential effects in humans, considering species differences in pharmacokinetics and pharmacodynamics ascpt.orgfda.gov.
Determining a No Observed Adverse Effect Level (NOAEL) or a No Observed Effect Level (NOEL) from the most sensitive species and study for relevant endpoints nih.gov.
Establishing a margin of safety by comparing the NOAEL/NOEL to the anticipated human exposure levels.
The safety profile of this compound would be elucidated based on the totality of the preclinical data. This profile would summarize the types of toxicities observed, the target organs, the dose levels at which effects occurred, and the reversibility of these effects. This information is critical for informing the design of initial clinical trials, setting starting doses, and identifying potential safety monitoring parameters fda.govascpt.org.
Given the lack of specific preclinical data for this compound in the consulted sources, a detailed risk assessment and safety profile cannot be provided here. Such an assessment would require comprehensive data from the types of studies described in the preceding sections.
Analytical and Biotechnological Research Approaches for Oxyridazine
Development and Validation of Bioanalytical Methods for Oxyridazine Quantification
Accurate and reliable quantification of this compound in biological systems is crucial for research purposes. Bioanalysis, a sub-discipline of analytical chemistry, focuses on measuring xenobiotics in various biological matrices. bioivt.com This involves the development and validation of analytical methods to ensure their suitability for the intended purpose. wuxiapptec.com
High-Resolution Chromatographic and Spectrometric Techniques for Detection
High-resolution chromatographic and spectrometric techniques are essential tools for the detection and analysis of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are widely used in pharmaceutical analysis and bioanalysis. nih.govchromatographyonline.com HPLC is a dominant technique known for its simplicity, versatility, high resolution, and excellent recovery. nih.gov GC, while similar to HPLC, utilizes a gaseous mobile phase and is also noted for its precision, accuracy, sensitivity, and resolution. nih.gov
Hyphenated systems, which combine chromatographic separation with spectroscopic detection, allow for both quantitative and qualitative analysis of compounds and impurities in complex matrices. nih.gov Examples include HPLC-MS, HPLC-NMR, GC-MS, and LC-MS/MS. nih.govwjarr.com LC-MS/MS is considered a gold standard for the bioanalysis of small molecules in drug discovery and development, enabling qualitative and quantitative analysis in biological fluids and tissues. scantox.com High-resolution MS (HR-MS) can also be employed for advanced characterization. wjarr.com
While specific detailed research findings on the application of these techniques solely for this compound quantification were not extensively found, the general principles and applications of these methods in bioanalysis are well-established. The complexity of biological matrices necessitates effective sample cleanup procedures for accurate LC-MS analysis. chromatographyonline.combioanalysis-zone.com Various extraction methods, including liquid-liquid extraction (LLE) and solid phase extraction (SPE), are employed depending on the analyte and matrix. chromatographyonline.combioanalysis-zone.com
Assay Development for Quantitative Analysis in Diverse Biological Matrices
Developing assays for the quantitative analysis of this compound in diverse biological matrices, such as serum, blood, tissues, and urine, is a critical step in bioanalytical research. bioivt.comscantox.com Method validation is a key aspect of assay development, ensuring the reliability, selectivity, specificity, accuracy, and precision of the method in a given biological matrix. wuxiapptec.com This involves evaluating parameters such as the calibration curve, range, matrix effect, and stability. wuxiapptec.com
Bioanalytical services often include the development and validation of LC-MS/MS methods for the precise measurement of compounds in specific matrices, supporting pharmacokinetic and toxicokinetic studies. scantox.com These services are tailored to address unique project needs and can handle a wide spectrum of biological matrices. scantox.com
Application of Chemoinformatics and Computational Chemistry to this compound Research
Chemoinformatics and computational chemistry play a significant role in modern drug discovery and research, offering tools for analyzing chemical structures, predicting properties, and simulating molecular interactions. umfcd.ro
Structure-Activity Relationship (SAR) Studies and Ligand Design for Improved Efficacy
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgramauniversity.ac.in Analyzing SAR allows researchers to identify the chemical groups responsible for a particular biological effect and modify the chemical structure to alter or improve the potency of a compound. wikipedia.orgramauniversity.ac.in Quantitative Structure-Activity Relationships (QSAR) build mathematical relationships between chemical structure and biological activity. wikipedia.orgramauniversity.ac.in
While direct SAR studies specifically focused on modifying this compound for improved efficacy were not prominently found in the search results, the principle of SAR is widely applied in medicinal chemistry to guide the design and synthesis of new compounds with desired properties. collaborativedrug.com Chemoinformatics tools can detect correlations and build models to predict the biological activity of new chemical structures. collaborativedrug.com
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding interactions between a small molecule (ligand) like this compound and a biological target, such as a protein. nih.govreadthedocs.io
Molecular docking aims to predict the preferred orientation and binding affinity of a ligand to a receptor. nih.gov This involves computationally placing the ligand into the binding site of the target protein and evaluating the resulting interactions. nih.gov Molecular dynamics simulations extend this by simulating the movement and interactions of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-target complex and the stability of the binding. readthedocs.iounifi.it
These computational methods can help in understanding how this compound might interact with potential biological targets and can inform the design of modified structures with potentially improved binding characteristics. Studies on other compound classes, such as oxadiazole derivatives, demonstrate the application of molecular docking to study interactions with target proteins like beta arrestin-1. nih.gov
Biotechnological Exploitation and Bioconjugation Strategies for this compound
Biotechnological approaches and bioconjugation strategies involve utilizing biological systems or coupling molecules to biological entities. Bioconjugation refers to the creation of a stable covalent link between two molecules, at least one of which is a biomolecule. While the search results did not provide specific details on the biotechnological exploitation or bioconjugation strategies applied directly to this compound, the general principles of bioconjugation are relevant in developing targeted delivery systems or novel therapeutic agents.
Examples of bioconjugation mentioned in the context of other compounds include coupling agents to microbubbles for targeted ultrasound imaging or therapeutic delivery. google.comgoogleapis.comgoogleapis.com Reactive moieties can be used to link compounds to proteins or other biomolecules. google.comgoogleapis.comgoogleapis.com The development of targeted agents often involves conjugating a reporter or therapeutic moiety to a vector that can bind specifically or selectively to a target molecule or structure in the body. google.com
Current Challenges and Future Perspectives in Oxyridazine Research
Identification of Knowledge Gaps and Unexplored Research Avenues
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) in Oxyridazine Studies
The application of advanced omics technologies, such as proteomics, metabolomics, and lipidomics, offers powerful tools for understanding the complex biological effects of chemical compounds ufl.edumdpi.comnih.govresearchgate.netnih.gov. For a compound like this compound, integrating these technologies could potentially reveal global changes in protein expression (proteomics), alterations in metabolic pathways (metabolomics), or shifts in lipid profiles (lipidomics) in biological systems exposed to the compound. This could help in identifying previously unknown biological targets or pathways affected by this compound. While omics approaches are widely used in drug discovery and biological research ufl.edumdpi.comnih.govresearchgate.netnih.gov, no specific studies applying these techniques to this compound were found in the search results. Future research could leverage these technologies to gain a more comprehensive understanding of this compound's biological footprint.
Rational Design and Synthesis of Novel this compound Derivatives and Prodrugs
The rational design and synthesis of novel derivatives and prodrugs are standard strategies in medicinal chemistry to improve the properties of existing compounds, such as efficacy, selectivity, or pharmacokinetic profiles mdpi.comsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net. Rational design typically involves using structural information and understanding of target interactions to guide chemical modifications mdpi.comsemanticscholar.org. Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug, often to improve absorption, distribution, metabolism, or excretion researchgate.netmdpi.comresearchgate.net. While the principles of rational design and prodrug synthesis are well-established and applied to various compound classes mdpi.comsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net, there is no specific information in the search results detailing the rational design or synthesis of novel this compound derivatives or prodrugs. Future work could explore modifying the this compound scaffold to generate compounds with potentially improved pharmacological characteristics, guided by modern computational and synthetic techniques.
Q & A
Basic: How should researchers design experiments for synthesizing and characterizing Oxyridazine to ensure reproducibility?
Answer:
- Synthesis Design : Follow protocols for phenothiazine derivatives, emphasizing stoichiometric control and reaction conditions (e.g., temperature, solvent selection). For this compound (C₁₉H₂₄N₂OS), prioritize enantiomeric purity due to its R-configuration .
- Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Include spectral data in supplementary materials to avoid overcrowding the main text .
- Reproducibility : Document reagent sources, catalyst concentrations, and purification steps (e.g., recrystallization solvents). Cross-reference with the FDA’s Unique Ingredient Identifier (9G0LAW7ATQ) for regulatory alignment .
Basic: What analytical techniques are critical for validating the identity and purity of this compound in preclinical studies?
Answer:
- Identity Validation : Combine X-ray crystallography for absolute configuration determination and FT-IR spectroscopy to confirm functional groups (e.g., methoxy and phenothiazine moieties) .
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic impurities and gas chromatography (GC) for residual solvent analysis. Report thresholds aligned with ICH guidelines (e.g., <0.1% for genotoxic impurities) .
- Data Presentation : Tabulate retention times, melting points, and spectral peaks in supplementary files, with hyperlinks to raw datasets in the main manuscript .
Advanced: How can researchers resolve contradictions in reported pharmacological mechanisms of this compound (e.g., dopamine antagonism vs. off-target effects)?
Answer:
- Comparative Binding Assays : Perform radioligand displacement studies using D₂/D₃ receptor subtypes and assess selectivity via kinase profiling panels. Use Schild analysis to quantify antagonist potency .
- Off-Target Analysis : Apply CRISPR-Cas9 knockout models to isolate pathways. For example, silence 5-HT₂A receptors to evaluate cross-reactivity .
- Statistical Reconciliation : Apply Bayesian meta-analysis to integrate conflicting in vitro/in vivo data, prioritizing studies with standardized dosing (e.g., IC₅₀ values normalized to plasma protein binding) .
Advanced: What methodological strategies optimize this compound’s analytical detection in complex biological matrices?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from plasma. Validate recovery rates (≥85%) via spike-and-recovery experiments .
- Detection Optimization :
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 328.2 → 213.1 (quantitative) and 328.2 → 170.1 (confirmatory) .
- Limit of Quantification (LOQ) : Achieve ≤1 ng/mL sensitivity using matrix-matched calibration curves, accounting for ion suppression .
Advanced: How can interdisciplinary approaches enhance understanding of this compound’s metabolic stability and toxicity?
Answer:
- Metabolic Profiling : Use human liver microsomes (HLMs) to identify phase I/II metabolites. Pair with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .
- Toxicity Screening : Apply high-content screening (HCS) with HepG2 cells to assess hepatotoxicity. Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining and ROS production via DCFH-DA .
- Computational Modeling : Predict ADMET properties using QSAR models (e.g., SwissADME) and molecular docking to identify potential toxicophores in metabolites .
Advanced: What experimental frameworks validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
Answer:
- Dosing Regimen : Use non-compartmental analysis (NCA) to calculate AUC₀–∞, Cₘₐₓ, and t₁/₂ in rodent models. Compare dose proportionality via power law models .
- PD Endpoints : Corrogate plasma concentrations with behavioral assays (e.g., prepulse inhibition for antipsychotic efficacy) .
- Tissue Distribution : Apply quantitative whole-body autoradiography (QWBA) to track radiolabeled this compound, ensuring alignment with FDA’s tissue residue guidelines .
Advanced: How should researchers address batch-to-batch variability in this compound synthesis for regulatory submissions?
Answer:
- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction progress and crystallization endpoints .
- Quality Control : Define critical quality attributes (CQAs) such as particle size distribution (PSD) and polymorphic form. Use multivariate analysis (e.g., PCA) to identify variability sources .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) for 6 months, with HPLC-UV tracking of degradation products (e.g., sulfoxide derivatives) .
Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
- Outlier Management : Apply Grubbs’ test to exclude anomalous data points, ensuring n ≥ 6 replicates per dose group .
- Multiplicity Adjustment : Use Holm-Bonferroni correction for pairwise comparisons in behavioral studies to control type I error .
Advanced: How can researchers mitigate confounding factors in this compound’s neuropharmacological assays?
Answer:
- Negative Controls : Include vehicle-treated cohorts and non-targeting siRNA controls in receptor-binding studies .
- Environmental Controls : Standardize circadian rhythms (light/dark cycles) and diet in animal models to reduce variability .
- Blinding : Implement double-blind protocols for behavioral scoring and histopathological analysis .
Advanced: What strategies improve the translational relevance of this compound’s preclinical data to clinical trials?
Answer:
- Allometric Scaling : Predict human equivalent doses (HED) using body surface area normalization (e.g., mg/m²) from rodent data .
- Biomarker Identification : Validate surrogate endpoints (e.g., plasma prolactin levels for D₂ receptor occupancy) in phase 0 microdosing trials .
- Regulatory Alignment : Adhere to EMA’s CHMP guidelines for pharmacokinetic bridging studies and FDA’s IND-enabling toxicology requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
